molecular formula C19H18N6O2S B11147120 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

Cat. No.: B11147120
M. Wt: 394.5 g/mol
InChI Key: BJYNKXYIIVHJSU-UHFFFAOYSA-N
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Description

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-tumor and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions are carefully monitored to maintain consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is unique due to its specific structural features, such as the combination of pyrido, triazolo, and phenylsulfanyl groups. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C19H18N6O2S/c1-13-22-19-21-11-15-16(25(19)23-13)7-9-24(18(15)27)12-17(26)20-8-10-28-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,20,26)

InChI Key

BJYNKXYIIVHJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCCSC4=CC=CC=C4

Origin of Product

United States

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